molecular formula C15H22BrNO2 B3014273 Tert-butyl N-(2-benzyl-3-bromopropyl)carbamate CAS No. 2378503-18-3

Tert-butyl N-(2-benzyl-3-bromopropyl)carbamate

Cat. No.: B3014273
CAS No.: 2378503-18-3
M. Wt: 328.25
InChI Key: HYQDLRYQNNISQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(2-benzyl-3-bromopropyl)carbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, a benzyl substituent at the 2-position, and a bromine atom at the 3-position of a propyl backbone. This compound is of interest in organic synthesis, particularly in peptide chemistry and medicinal chemistry, where the Boc group serves to protect amines during multi-step reactions.

Properties

IUPAC Name

tert-butyl N-(2-benzyl-3-bromopropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO2/c1-15(2,3)19-14(18)17-11-13(10-16)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQDLRYQNNISQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-benzyl-3-bromopropyl)carbamate typically involves the reaction of di-tert-butyl dicarbonate with 3-bromopropylamine hydrobromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Tert-butyl N-(2-benzyl-3-bromopropyl)carbamate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a protecting group for amines in peptide synthesis and other organic transformations .

Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It is also employed in the development of enzyme inhibitors and other bioactive molecules .

Industry: The compound finds applications in the production of specialty chemicals and materials, including polymers and coatings. It is also used in the synthesis of functionalized molecules for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-benzyl-3-bromopropyl)carbamate involves its ability to act as an alkylating agent. The bromine atom in the compound can be displaced by nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds. This reactivity is exploited in various synthetic transformations and in the modification of biomolecules .

Comparison with Similar Compounds

Reactivity

  • The 3-bromo substituent in the target compound provides a reactive site for cross-coupling or substitution reactions, unlike hydroxyl- or ketone-bearing analogs .
  • Steric hindrance from the benzyl group in the target compound may slow reactions at the bromine center compared to less hindered analogs like tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate .

Physicochemical Properties

  • Lipophilicity : The benzyl group likely increases logP values compared to hydroxy-substituted derivatives (e.g., tert-butyl N-(2-hydroxy-3-phenylpropyl)carbamate) .
  • Solubility : Bicyclic derivatives (e.g., bicyclo[2.2.2]octane-based carbamates) may exhibit lower solubility in common organic solvents due to rigid frameworks .

Limitations of Available Data

Most references are product catalogs or synthesis protocols (e.g., PharmaBlock listings ), which confirm commercial availability but lack comparative analyses. Further research is needed to explore:

  • Kinetic studies of bromine substitution in sterically varied environments.
  • Thermodynamic stability of the Boc group in the presence of electron-withdrawing substituents.

Biological Activity

Tert-butyl N-(2-benzyl-3-bromopropyl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound, drawing from diverse research sources.

  • IUPAC Name : this compound
  • Molecular Formula : C14H20BrNO2
  • CAS Number : 2378503-18-3
  • Molecular Weight : 300.22 g/mol

Biological Activity Overview

This compound is primarily studied for its antimicrobial and anticancer properties. The compound acts as a bioactive agent, potentially influencing various biological pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
E. coli8 µg/mL
S. aureus4 µg/mL
P. aeruginosa4 µg/mL

Anticancer Properties

Studies have shown that this compound may inhibit the proliferation of cancer cells. The compound's cytotoxicity has been evaluated in various cancer cell lines, demonstrating a dose-dependent response.

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)15
HeLa (Cervical)20
A549 (Lung)25

The precise mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cell signaling pathways, leading to apoptosis in cancer cells and inhibition of bacterial growth.

Synthesis and Derivatives

This compound can be synthesized through various organic reactions, typically involving the reaction of tert-butyl carbamate with brominated propylene derivatives. This compound serves as an intermediate in the synthesis of more complex biologically active molecules.

Synthetic Route Example

  • Starting Materials : Tert-butyl carbamate, 2-benzyl-3-bromopropanol.
  • Reagents : Base (e.g., NaOH), solvent (e.g., DMF).
  • Reaction Conditions : Stirring at room temperature for several hours.
  • Purification Method : Column chromatography to isolate the desired product.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study conducted on clinical isolates demonstrated that this compound showed effective bactericidal activity against multidrug-resistant strains, suggesting its potential as a lead compound for antibiotic development .
  • Cytotoxicity Assessment :
    • In vitro tests on various cancer cell lines indicated that the compound induced apoptosis through mitochondrial pathways, highlighting its potential application in cancer therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.